5-[1-(2,4-dichlorophenoxy)ethyl]-1-(phenylsulfonyl)-1H-pyrazole
Overview
Description
5-[1-(2,4-dichlorophenoxy)ethyl]-1-(phenylsulfonyl)-1H-pyrazole is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with a phenylsulfonyl group and a 2,4-dichlorophenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(2,4-dichlorophenoxy)ethyl]-1-(phenylsulfonyl)-1H-pyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the 2,4-dichlorophenoxyethyl precursor, which is then reacted with a pyrazole derivative under controlled conditions. The phenylsulfonyl group is introduced through sulfonylation reactions, often using reagents like sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-[1-(2,4-dichlorophenoxy)ethyl]-1-(phenylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
5-[1-(2,4-dichlorophenoxy)ethyl]-1-(phenylsulfonyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[1-(2,4-dichlorophenoxy)ethyl]-1-(phenylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The 2,4-dichlorophenoxyethyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazole
- 1-(phenylsulfonyl)-1H-pyrazole
- 2,4-dichlorophenoxyethyl pyrazole
Uniqueness
5-[1-(2,4-dichlorophenoxy)ethyl]-1-(phenylsulfonyl)-1H-pyrazole is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the phenylsulfonyl and 2,4-dichlorophenoxyethyl groups allows for a range of interactions and activities not seen in simpler pyrazole derivatives.
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-[1-(2,4-dichlorophenoxy)ethyl]pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3S/c1-12(24-17-8-7-13(18)11-15(17)19)16-9-10-20-21(16)25(22,23)14-5-3-2-4-6-14/h2-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJFANYCHUZBEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1S(=O)(=O)C2=CC=CC=C2)OC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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